![molecular formula C19H14N2OS2 B2993927 (Z)-5-((1H-indol-3-yl)methylene)-3-benzyl-4-thioxothiazolidin-2-one CAS No. 615282-50-3](/img/structure/B2993927.png)
(Z)-5-((1H-indol-3-yl)methylene)-3-benzyl-4-thioxothiazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives, such as the one you mentioned, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. For example, Rh(III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols was realized through a hydrazine-directed C–H functionalization pathway .Scientific Research Applications
Antiplatelet Aggregation Activity
This compound has been studied for its potential in inhibiting platelet aggregation, which is a crucial step in the formation of blood clots . The indole moiety of the compound, when substituted at the N-1 position, has shown considerable activity against arachidonic acid-induced platelet aggregation. This suggests its potential use in developing new antiplatelet agents, which could be beneficial in preventing thrombotic diseases.
Synthesis of Indole Derivatives
The versatility of the indole ring system allows for the synthesis of a wide array of indole derivatives . These derivatives have applications in medicinal chemistry, particularly in the synthesis of compounds with potential anticancer, antiviral, and anti-inflammatory properties.
Antimicrobial Activity
Thiazolidine derivatives, which include the core structure of our compound of interest, have been evaluated for their antimicrobial activity . They have shown effectiveness against various bacterial and fungal species, indicating their potential as a scaffold for developing new antimicrobial agents.
Biological Fluorescence Applications
Some indolizine derivatives, which share a similar indole core, exhibit excellent fluorescence properties . These properties can be harnessed for biological and material applications, such as in the development of organic fluorescent molecules for imaging and diagnostic purposes.
Pharmacological Properties Enhancement
The presence of sulfur in the thiazolidine ring enhances the pharmacological properties of these compounds . This makes them valuable in the synthesis of organic combinations that can be used in drug design and probe development for various biological targets.
Diverse Therapeutic Applications
Indole derivatives, including those with a thiazolidine ring, possess a broad spectrum of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antidiabetic properties. This diversity makes the compound a highly prized moiety for the development of multifunctional drugs.
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-benzyl-5-[(Z)-indol-3-ylidenemethyl]-4-sulfanyl-1,3-thiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c22-19-21(12-13-6-2-1-3-7-13)18(23)17(24-19)10-14-11-20-16-9-5-4-8-15(14)16/h1-11,23H,12H2/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMOXJFYQRAUNV-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(SC2=O)C=C3C=NC4=CC=CC=C43)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=C(SC2=O)/C=C/3\C=NC4=CC=CC=C43)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-((1H-indol-3-yl)methylene)-3-benzyl-4-thioxothiazolidin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.